

AZD8421: A Technical Guide to its Discovery and Chemical Synthesis

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Compound of Interest		
Compound Name:	AZD8421	
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This in-depth technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of **AZD8421**, a potent and highly selective second-generation inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Developed to address acquired resistance to CDK4/6 inhibitors in breast cancer and to treat cancers with high levels of cyclin E (CCNE1) amplification, **AZD8421** represents a significant advancement in the field of targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of **AZD8421** was driven by the clinical need to overcome resistance to CDK4/6 inhibitors, a common challenge in the treatment of ER-positive breast cancer.[1] CDK2, a serine/threonine kinase, plays a crucial role in the G1/S transition of the cell cycle and is often hyperactivated in CDK4/6 inhibitor-resistant tumors and in cancers with CCNE1 amplification, such as certain ovarian and uterine cancers.[1][2] First-generation CDK2 inhibitors were hampered by poor selectivity, leading to off-target effects and unacceptable toxicity in clinical trials.[1]

AstraZeneca employed a structure-enabled medicinal chemistry approach to discover **AZD8421**.[1] Starting from a purine-based scaffold, the research team systematically optimized the molecule to achieve high potency and exceptional selectivity for CDK2 over other cyclin-dependent kinases, particularly the closely related CDK1, as well as CDK4, CDK6, and CDK9. [1][3] X-ray co-crystal structures of **AZD8421** bound to CDK2 and the CDK2/Cyclin E complex



were instrumental in elucidating the structural basis for its high selectivity.[1] A key interaction was identified between **AZD8421** and Lys89, a residue specific to the CDK2 ATP-binding pocket, which is crucial for its selectivity over CDK9.[1]

Chemical Synthesis Pathway

The synthesis of **AZD8421** is a five-step process commencing from the commercially available starting material, 6-chloro-2-fluoro-9H-purine.[3] The detailed synthetic route is outlined below.

Synthesis of Intermediate 32

Alkylation of 6-chloro-2-fluoro-9H-purine (31) with iodoethane in the presence of potassium carbonate as a base yields 6-chloro-2-fluoro-9-ethyl-9H-purine (32). The reaction proceeds with a 60% yield.[3]

Synthesis of Intermediate 33

A selective nucleophilic aromatic substitution (SNAr) at the C6 position of the purine ring is achieved by reacting intermediate 32 with tert-butyl (S)-3-aminopyrrolidine-1-carboxylate. Diisopropylethylamine (DIPEA) is used as a base, affording intermediate 33 in 59% yield.[3]

Synthesis of Intermediate 34

The second SNAr reaction occurs at the C2 position, displacing the fluorine atom with (2R,3S)-3-aminopentan-2-ol. This step results in the formation of intermediate 34 with a 63% yield.[3]

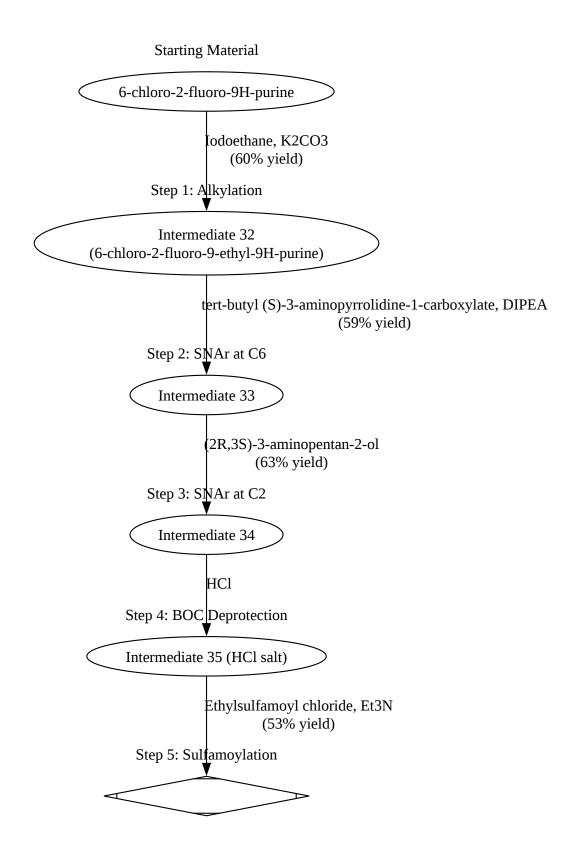
Synthesis of Intermediate 35

The tert-butyloxycarbonyl (BOC) protecting group on the pyrrolidine ring of intermediate 34 is removed using hydrochloric acid (HCl) to yield the HCl salt of the amine (35).[3]

Synthesis of AZD8421 (11)

The final step involves the reaction of intermediate 35 with ethylsulfamoyl chloride in the presence of triethylamine to form **AZD8421** (11). This concluding step has a yield of 53%.[3]



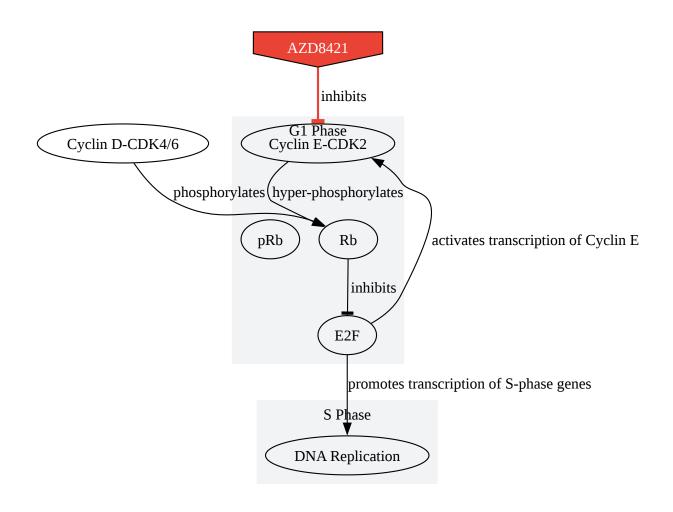


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Mechanism of Action and Signaling Pathway

AZD8421 is an ATP-competitive inhibitor of CDK2. By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[4] The phosphorylation of Rb is a critical step for the cell to progress from the G1 phase to the S phase of the cell cycle. Inhibition of Rb phosphorylation by **AZD8421** leads to cell cycle arrest at the G1/S checkpoint, thereby inhibiting tumor cell proliferation.[4][5] In cells with high levels of CCNE1, where CDK2 activity is often elevated, this inhibition can also induce senescence.[4][5]



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Biological Activity and Data

AZD8421 demonstrates potent and selective inhibition of CDK2 in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of AZD8421

Target	Assay Type	IC50 (nM)	Selectivity vs. CDK2
CDK2	NanoBRET	9	-
CDK1	NanoBRET	>450	>50-fold
CDK4	NanoBRET	>9000	>1000-fold
CDK6	NanoBRET	>9000	>1000-fold
CDK9	Phospho-substrate	>19,200	>327-fold

Data sourced from multiple references.[3][4][6]

Table 2: Cellular Activity of AZD8421

Cell Line	Assay Type	IC50 (nM)	
OVCAR3 (CCNE1 amplified)	Cell Proliferation	69	

Data sourced from multiple references.[4][6]

Experimental Protocols In-Cell NanoBRET Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay that measures the interaction between two proteins in live cells. For **AZD8421**, this assay was crucial for determining its binding affinity and selectivity for CDK2.

Principle: The assay utilizes a NanoLuc luciferase-tagged CDK protein (the "donor") and a fluorescently labeled tracer that binds to the same protein (the "acceptor"). When the tracer is bound to the CDK, the energy from the luciferase is transferred to the tracer, resulting in a





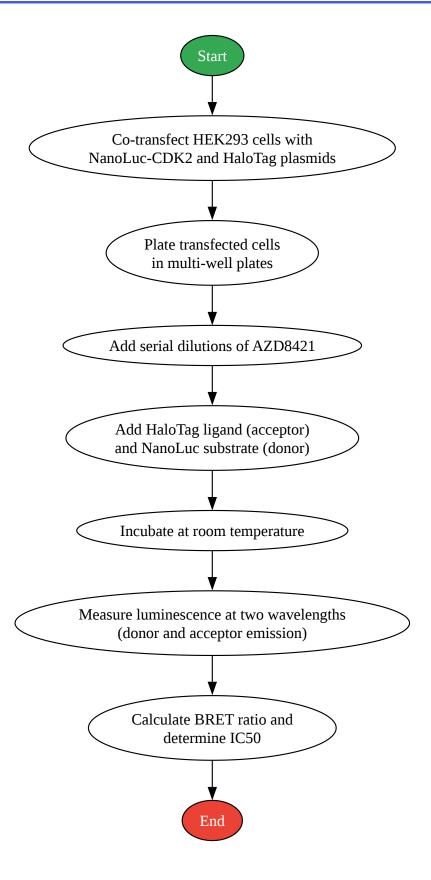


BRET signal. A test compound, such as **AZD8421**, competes with the tracer for binding to the CDK. A decrease in the BRET signal is proportional to the displacement of the tracer by the test compound, allowing for the determination of the compound's potency (IC50).

General Protocol:

- Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are typically used. Cells are co-transfected with plasmids encoding the NanoLuc-CDK fusion protein and a HaloTag-fused protein (as a control).
- Cell Plating: Transfected cells are plated in a 96-well or 384-well plate.
- Compound Addition: A serial dilution of AZD8421 is added to the wells.
- Tracer and Substrate Addition: The HaloTag ligand (the acceptor) and the NanoLuc substrate are added to the wells.
- Signal Measurement: The plate is read on a luminometer capable of measuring both the donor (luciferase) and acceptor (fluorescent) emission wavelengths.
- Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The IC50 value is determined by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.





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Clinical Development

AZD8421 has progressed into a Phase I/IIa clinical trial (NCT06188520) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy, both as a monotherapy and in combination with other targeted agents.[1] The trial is focused on patients with ER+/HER2-advanced breast cancer and high-grade serous ovarian cancer.[7]

Conclusion

AZD8421 is a highly potent and selective CDK2 inhibitor discovered through a rigorous structure-based drug design process. Its well-defined chemical synthesis pathway, clear mechanism of action, and strong preclinical data have paved the way for its clinical evaluation. As a next-generation targeted therapy, **AZD8421** holds the potential to address significant unmet medical needs in oncology, particularly for patients with cancers that have developed resistance to existing treatments.

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